molecular formula C11H8N4O2 B11877591 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-nitro-2H-indole CAS No. 827317-33-9

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-nitro-2H-indole

Katalognummer: B11877591
CAS-Nummer: 827317-33-9
Molekulargewicht: 228.21 g/mol
InChI-Schlüssel: PXNNMPAUEBDZSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-nitro-2H-indole is a heterocyclic compound that features both pyrazole and indole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-nitro-2H-indole typically involves the condensation of an appropriate indole derivative with a pyrazole precursor. One common method involves the reaction of 4-nitroindole with hydrazine hydrate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-nitro-2H-indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated indole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-nitro-2H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-nitro-2H-indole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-chloro-2H-indole
  • 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-methyl-2H-indole
  • 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-ethoxy-2H-indole

Uniqueness

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-nitro-2H-indole is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific redox behavior or interactions with biological targets.

Eigenschaften

CAS-Nummer

827317-33-9

Molekularformel

C11H8N4O2

Molekulargewicht

228.21 g/mol

IUPAC-Name

4-nitro-2-(1H-pyrazol-5-yl)-1H-indole

InChI

InChI=1S/C11H8N4O2/c16-15(17)11-3-1-2-8-7(11)6-10(13-8)9-4-5-12-14-9/h1-6,13H,(H,12,14)

InChI-Schlüssel

PXNNMPAUEBDZSJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C(N2)C3=CC=NN3)C(=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.